molecular formula C19H22N6O3 B10990627 N-(3-acetamidophenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(3-acetamidophenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10990627
M. Wt: 382.4 g/mol
InChI Key: NBKYPYCLJNJLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure features:

  • 6-isopropoxy substituent: A lipophilic group at the 6-position of the pyridazine ring.

The combination of these groups suggests a balance between lipophilicity and solubility, critical for pharmacokinetic optimization.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C19H22N6O3/c1-12(2)28-19-10-8-17-23-22-16(25(17)24-19)7-9-18(27)21-15-6-4-5-14(11-15)20-13(3)26/h4-6,8,10-12H,7,9H2,1-3H3,(H,20,26)(H,21,27)

InChI Key

NBKYPYCLJNJLGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC(=C3)NC(=O)C)C=C1

Origin of Product

United States

Biological Activity

N-(3-acetamidophenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound notable for its unique structural characteristics and potential therapeutic applications. This compound integrates a triazole moiety with a propanamide backbone, featuring an acetamidophenyl group that enhances its biological activity. The presence of the isopropoxy group is significant for improving solubility and possibly augmenting biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

This compound's synthesis typically involves multiple steps that include the formation of the triazolo-pyridazine structure and subsequent modifications to achieve the final product.

Biological Activity Overview

Preliminary studies highlight that this compound exhibits significant biological activity, particularly as an ion channel inhibitor . This inhibition is crucial for potential applications in treating various neurological disorders and managing pain.

The compound is believed to interact primarily with sodium channels and possibly other ion channels involved in neuronal excitability. Understanding its mechanism of action is essential for elucidating its therapeutic potential. Techniques such as electrophysiology and molecular docking are recommended for further investigation into its binding affinities and interaction dynamics.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound Name Structure Type Key Features Biological Activity
1-(4-Acetaminophenyl)-5-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pentanamideTriazolo-PyridazineAcetamido groupPotential analgesic effects
2-Amino-5-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenolPhenolic TriazoleHydroxy groupAntioxidant properties
4-Methyl-N-(2-pyridinyl)-5-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzamidePyridine-Based TriazoleMethyl substitutionAnticancer potential

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities not observed in other compounds.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded promising results:

  • Ion Channel Inhibition : Studies indicate that this compound significantly inhibits certain ion channels at nanomolar concentrations. This property suggests potential applications in pain management and treatment of neurological disorders.
  • Pharmacological Studies : Further pharmacological investigations are warranted to explore the full therapeutic potential of this compound. Initial data suggest it may be effective in modulating neuronal excitability.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the triazolopyridazine core is a key site for modulating activity. The following analogs highlight substituent effects:

Compound Name 6-Substituent Molecular Weight Key Properties/Findings Reference
N-(3-acetamidophenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide (Target) Isopropoxy ~423.44* Predicted enhanced lipophilicity vs. methoxy analogs N/A
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide Methoxy 447.47 Benzimidazole side chain may improve kinase affinity
3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide Spirocyclic amine 522.58 Complex substituent likely impacts solubility and CNS penetration

*Calculated based on molecular formula.

Key Observations :

  • The isopropoxy group in the target compound is bulkier and more lipophilic than methoxy (as in ), which may improve membrane permeability but reduce aqueous solubility.

Side Chain Modifications in the Propanamide Moiety

The propanamide side chain’s aromatic group influences target selectivity and binding:

Compound Name Amide Side Chain Biological Activity (If Reported) Reference
This compound (Target) 3-Acetamidophenyl Not reported in evidence N/A
N-(3-fluorophenyl)-3-(6-{[(furan-2-yl)methyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide 3-Fluorophenyl + furan-methylamino Availability: 34 mg (experimental scale)
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide Benzimidazole-ethyl Possible kinase inhibition (structural inference)

Key Observations :

  • The 3-acetamidophenyl group in the target compound may enhance hydrogen bonding compared to fluorophenyl () or benzimidazole () derivatives.
  • Compounds with heterocyclic side chains (e.g., benzimidazole in ) are often associated with kinase or protease inhibition due to π-π stacking interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.